2-(Trimethylsilyl)ethyl chloroformate

Catalog No.
S801846
CAS No.
20160-60-5
M.F
C6H13ClO2Si
M. Wt
180.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethyl chloroformate

CAS Number

20160-60-5

Product Name

2-(Trimethylsilyl)ethyl chloroformate

IUPAC Name

2-trimethylsilylethyl carbonochloridate

Molecular Formula

C6H13ClO2Si

Molecular Weight

180.7 g/mol

InChI

InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3

InChI Key

BTEQQLFQAPLTLI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOC(=O)Cl

Canonical SMILES

C[Si](C)(C)CCOC(=O)Cl

2-(Trimethylsilyl)ethyl chloroformate is an organosilicon compound with the chemical formula C₆H₁₃ClO₂Si. It is classified as a chloroformate, which is a type of carbonyl compound containing a chloro group. This compound is notable for its application in organic synthesis, particularly in reactions involving the cleavage of silicon-carbon bonds. The presence of the trimethylsilyl group enhances its reactivity and solubility in various organic solvents, making it a useful reagent in synthetic chemistry .

TES-chloroformate acts as an acylating agent. The electrophilic chlorine atom readily reacts with nucleophiles like alcohols. The trimethylsilyl group, being electron-donating, enhances the electrophilicity of the carbonyl carbon, facilitating the reaction with nucleophiles [].

TES-chloroformate is a hazardous compound due to its:

  • Flammability: Flammable liquid and vapor [].
  • Acute toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Causes severe skin burns and eye damage [].
  • Reactivity: Reacts with water, releasing hydrochloric acid fumes [].
Involving 2-(Trimethylsilyl)ethyl chloroformate include:

  • Cleavage of Silicon-Carbon Bonds: This compound is utilized to cleave the silicon-carbon bond in 2-silylsubstituted pyridines, facilitating further chemical transformations.
  • Formation of New Organic Compounds: Upon reaction with nucleophiles, 2-(Trimethylsilyl)ethyl chloroformate can yield various organic compounds, expanding its utility in synthetic pathways.

The synthesis of 2-(Trimethylsilyl)ethyl chloroformate can be achieved through several methods:

  • Reaction of Trimethylsilyl Ethanol with Phosgene: One common method involves reacting trimethylsilyl ethanol with phosgene to produce 2-(Trimethylsilyl)ethyl chloroformate. This reaction typically requires controlled conditions to ensure safety and yield.
  • Alternative Synthesis Routes: Other synthetic routes may involve the use of different chlorinating agents or variations in reaction conditions to optimize yield and purity .

2-(Trimethylsilyl)ethyl chloroformate finds various applications in organic synthesis:

  • Reagent in Organic Chemistry: It serves as a reagent for introducing chloroformate groups into organic molecules, which can be further transformed into amines or other functional groups.
  • Synthesis of Silicones and Organosilicon Compounds: The compound is used in the preparation of more complex organosilicon compounds, leveraging its ability to cleave silicon-carbon bonds .

Several compounds share structural or functional similarities with 2-(Trimethylsilyl)ethyl chloroformate. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Trimethylsilyl chlorideA chlorosilane used for introducing trimethylsilyl groupsSimpler structure; primarily used for silylation
Ethyl chloroformateA simpler chloroformate without siliconMore widely used as a general reagent
Benzyl chloroformateAromatic variant used for specific organic transformationsProvides unique reactivity due to aromatic stabilization

Uniqueness of 2-(Trimethylsilyl)ethyl chloroformate:
This compound's unique trimethylsilyl group allows for enhanced reactivity and selectivity in reactions compared to simpler chloroformates, making it particularly valuable for specialized synthetic applications .

Molecular Structure and Formula (C6H13ClO2Si)

2-(Trimethylsilyl)ethyl chloroformate is an organosilicon compound with the molecular formula C₆H₁₃ClO₂Si [1] [2] [3]. The compound belongs to the class of chloroformates, which are carbonyl compounds containing a chloro group attached to a carbonyl carbon . The molecular structure features a trimethylsilyl group (-Si(CH₃)₃) connected to an ethyl chain, which is then linked to a chloroformate functional group (-OCOCl) [1].

The International Union of Pure and Applied Chemistry name for this compound is 2-(trimethylsilyl)ethyl chloridocarbonate [2]. The compound is also commonly known by several synonyms including carbonochloridic acid, 2-(trimethylsilyl)ethyl ester, and is frequently abbreviated as Teoc-Cl in synthetic chemistry literature [1] [5]. The Chemical Abstracts Service registry number is 20160-60-5 [1] [2].

The structural formula can be represented as (CH₃)₃Si-CH₂-CH₂-O-CO-Cl, demonstrating the linear arrangement of functional groups [3]. The presence of the trimethylsilyl group imparts unique reactivity characteristics to the molecule, particularly enhancing its stability under certain conditions and providing selective cleavage pathways [5].

Identifier TypeValueReference
IUPAC Name2-(trimethylsilyl)ethyl chloridocarbonate [2]
InChIInChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3 [2] [3]
InChI KeyBTEQQLFQAPLTLI-UHFFFAOYSA-N [2] [3]
SMILESCSi(C)CCOC(=O)Cl [3]
SynonymsCarbonochloridic acid, 2-(trimethylsilyl)ethyl ester; Teoc-Cl [1] [5]

Physical Properties and Stability

2-(Trimethylsilyl)ethyl chloroformate exhibits distinctive physical properties that reflect its molecular structure and functional groups [6]. The compound appears as a colorless to pale yellow liquid under standard conditions [7]. The molecular weight is precisely 180.71 grams per mole [2] [3].

The boiling point of the compound has been determined to be 42-43°C under reduced pressure of 4 mmHg, indicating relatively high volatility [6]. An alternative measurement shows a boiling point of 34°C at 1 mmHg pressure [6]. The density at room temperature is 0.9944 g/cm³, indicating that the compound is less dense than water [6].

Solubility characteristics show that 2-(trimethylsilyl)ethyl chloroformate is insoluble in water due to the hydrophobic nature of the trimethylsilyl group [6] [7]. However, the compound demonstrates good solubility in various organic solvents including benzene, diethyl ether, tetrahydrofuran, and chloroform [6]. This solubility pattern makes it suitable for use in organic synthesis applications where anhydrous conditions are required [7].

The compound requires careful storage conditions, with recommended storage temperature of -10°C to maintain stability [2]. Commercial preparations typically achieve 95% purity [2]. The presence of the trimethylsilyl group enhances the overall stability of the molecule compared to simpler chloroformates, providing resistance to hydrolysis under mild conditions [5].

PropertyValueReference
Molecular FormulaC₆H₁₃ClO₂Si [1] [2] [3]
Molecular Weight (g/mol)180.71 [2] [3]
CAS Number20160-60-5 [1] [2]
Physical StateLiquid [2]
Boiling Point42-43°C at 4 mmHg [6]
Density (g/cm³)0.9944 [6]
SolubilityInsoluble in water; soluble in organic solvents [6] [7]
Storage Temperature-10°C [2]
Purity (commercial)95% [2]

Spectroscopic Characteristics

The spectroscopic properties of 2-(trimethylsilyl)ethyl chloroformate provide important structural confirmation and analytical identification methods [8]. Nuclear magnetic resonance spectroscopy reveals characteristic signals that correspond to the different functional groups present in the molecule [8].

In proton nuclear magnetic resonance spectroscopy, the trimethylsilyl protons typically appear as a singlet around 0.28 parts per million due to the magnetic shielding effect of the silicon atom [9]. The ethylene bridge protons (-CH₂CH₂-) appear as multiplets in the aliphatic region, with the silicon-adjacent methylene group showing distinctive chemical shift patterns [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonyl carbon of the chloroformate group appearing in the characteristic downfield region around 150-160 parts per million [8]. The silicon-bearing carbon atoms show typical upfield shifts due to the electropositive nature of silicon [9].

Mass spectrometry fragmentation patterns for trimethylsilyl-containing compounds typically show characteristic loss of trimethylsilyl groups (molecular weight 73) and formation of silicenium ion fragments [10]. The molecular ion peak appears at mass-to-charge ratio 180, with common fragmentation involving cleavage at the silicon-carbon bonds [10].

Infrared spectroscopy reveals the characteristic carbonyl stretch of the chloroformate group around 1750-1800 cm⁻¹, along with silicon-carbon stretching vibrations in the fingerprint region [11]. The trimethylsilyl group shows characteristic C-H stretching vibrations around 2950-3000 cm⁻¹ [11].

Chemical Reactivity Profile

2-(Trimethylsilyl)ethyl chloroformate exhibits characteristic reactivity patterns typical of chloroformate compounds, with additional unique properties conferred by the trimethylsilyl group . The compound serves as an effective electrophilic reagent in nucleophilic substitution reactions, particularly for the introduction of the trimethylsilylethoxycarbonyl protecting group [5].

The primary reaction pathway involves nucleophilic attack at the carbonyl carbon by various nucleophiles including amines, alcohols, and phenols [5]. The chloride ion serves as an excellent leaving group, facilitating rapid substitution reactions under mild conditions [14]. The reaction proceeds through a typical addition-elimination mechanism characteristic of acyl chloride chemistry [14].

Hydrolysis reactions occur readily in the presence of water, leading to the formation of 2-(trimethylsilyl)ethanol, hydrogen chloride, and carbon dioxide [6]. The hydrolysis rate is significantly slower compared to simple alkyl chloroformates due to the steric hindrance provided by the trimethylsilyl group . This enhanced stability allows for controlled reactions in synthetic applications [5].

The compound demonstrates excellent reactivity toward primary and secondary amines, forming stable carbamate bonds that serve as protecting groups in peptide synthesis [5]. The resulting trimethylsilylethoxycarbonyl-protected amines show remarkable stability toward acids, bases, and hydrogenation conditions [15]. Deprotection is typically achieved using fluoride reagents such as tetrabutylammonium fluoride, which selectively cleave the silicon-carbon bond [15].

Aminolysis reactions proceed via a classical nucleophilic substitution mechanism, with the reaction rate depending on the basicity and steric properties of the attacking amine [16]. The trimethylsilyl group provides electronic stabilization through hyperconjugation effects, influencing the overall reaction kinetics [17].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE

Dates

Last modified: 08-15-2023

Explore Compound Types